molecular formula C12H13NO2Zn B2583015 Zinc;benzonitrile;2,2-dimethylpropanoate CAS No. 1344727-28-1

Zinc;benzonitrile;2,2-dimethylpropanoate

Cat. No.: B2583015
CAS No.: 1344727-28-1
M. Wt: 268.62
InChI Key: ZYMLEVVZNVKJON-UHFFFAOYSA-N
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Description

Zinc;benzonitrile;2,2-dimethylpropanoate: is an organometallic compound that combines zinc with benzonitrile and 2,2-dimethylpropanoate. It is a colorless to light-yellow liquid with a molecular weight of 315.01 g/mol. The compound has unique properties due to the presence of both the zinc and cyanophenyl groups, making it useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc;benzonitrile;2,2-dimethylpropanoate typically involves the reaction of pivalic acid with zinc powder to form zinc pivalate. The cyanophenyl group is then attached to the zinc ion using various synthetic methodologies. One common method involves the use of a ternary system of zinc oxide, zinc chloride, and N,N-diisopropylethylamine (DIEA) for selective O-benzylation of 2-oxo-1,2-dihydropyridines .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents such as ethanol, methanol, and tetrahydrofuran is common in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Zinc;benzonitrile;2,2-dimethylpropanoate undergoes various chemical reactions, including nucleophilic substitution and addition reactions. The zinc ion in the compound has a strong affinity for carbon and nitrogen atoms, making it useful in these reactions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include benzyl halides, substituted 2-oxo-1,2-dihydropyridines, and strong bases such as N,N-diisopropylethylamine . The reactions are typically carried out under mild conditions to ensure selectivity and high yield .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, selective O-benzylation of 2-oxo-1,2-dihydropyridines can yield various O-benzyl products .

Scientific Research Applications

Zinc;benzonitrile;2,2-dimethylpropanoate has several applications in scientific research. It is used in the synthesis of natural products and biologically active molecules . The compound’s unique properties make it useful in the protection of functional groups and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of Zinc;benzonitrile;2,2-dimethylpropanoate involves its interaction with molecular targets through the zinc ion and cyanophenyl group. The zinc ion has a strong affinity for carbon and nitrogen atoms, facilitating various chemical reactions. The cyanophenyl group can participate in nucleophilic substitution and addition reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

  • (4-Cyanophenyl)zinc acetate
  • (4-Cyanophenyl)zinc trimethylacetate
  • Zinc pivalate (4-Cyanophenyl)-sodium salt

Uniqueness: Zinc;benzonitrile;2,2-dimethylpropanoate is unique due to its combination of zinc, benzonitrile, and 2,2-dimethylpropanoate. This combination imparts unique chemical properties, making it useful in various synthetic and research applications.

Properties

IUPAC Name

zinc;benzonitrile;2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWSETUGBRQTNI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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